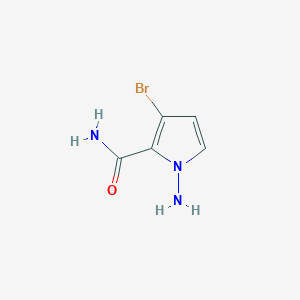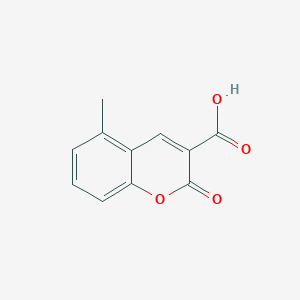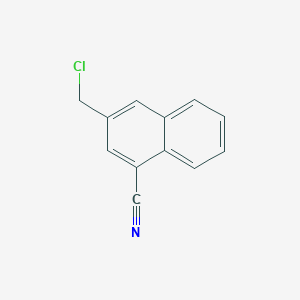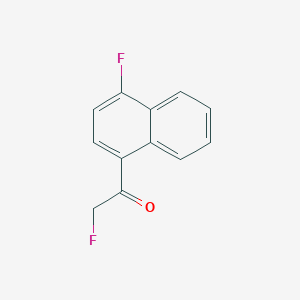
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is an organic compound with the molecular formula C₁₂H₈F₂O. This compound is characterized by the presence of a fluoro group attached to both the ethanone and naphthalene moieties. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the bromination of 4’-fluoro-1’-acetonaphthone in the presence of bromine and 1,4-dioxane at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including halogenation and subsequent functional group transformations.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The fluoro groups enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(4-fluoronaphthalen-1-yl)ethanone: This compound has an additional trifluoromethyl group, which can alter its chemical properties and reactivity.
2-Bromo-1-(4-fluoronaphthalen-1-yl)ethanone: The presence of a bromo group instead of a fluoro group can significantly change the compound’s reactivity and applications.
Uniqueness
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluoro groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
315-99-1 |
|---|---|
Molecular Formula |
C12H8F2O |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
2-fluoro-1-(4-fluoronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8F2O/c13-7-12(15)10-5-6-11(14)9-4-2-1-3-8(9)10/h1-6H,7H2 |
InChI Key |
IEUWFIZAQJBGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


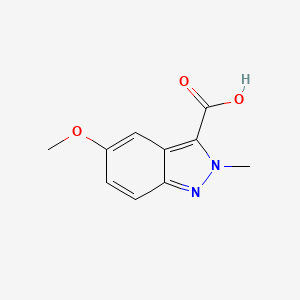
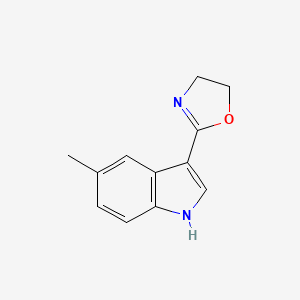
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)

![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)
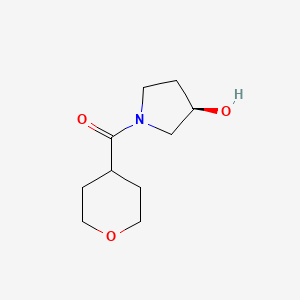
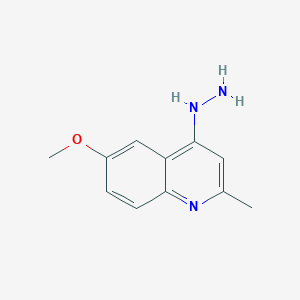


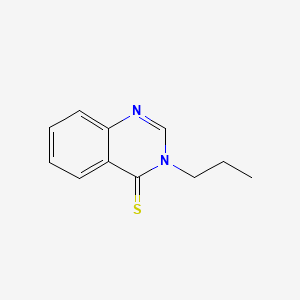
![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
